![molecular formula C10H8F3NO B2809501 N-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1794-20-3](/img/structure/B2809501.png)
N-[3-(trifluoromethyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-(trifluoromethyl)phenyl]prop-2-enamide” is a chemical compound with the CAS Number: 1794-20-3 . It has a molecular weight of 215.17 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N-[3-(trifluoromethyl)phenyl]acrylamide . The InChI code is 1S/C10H8F3NO/c1-2-9(15)14-8-5-3-4-7(6-8)10(11,12)13/h2-6H,1H2,(H,14,15) .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point of 85-87 degrees Celsius .Aplicaciones Científicas De Investigación
Antibacterial Efficacy and Molecular Interactions
Biological Activities : A study by Strharsky et al. (2022) on chlorinated N-arylcinnamamides, including compounds related to N-[3-(trifluoromethyl)phenyl]prop-2-enamide, demonstrated significant antibacterial efficacy against gram-positive bacteria, mycobacterial strains, and some cancer cell lines. Their antibacterial properties were comparable to or more effective than certain clinically used drugs (Strharsky et al., 2022).
Molecular Interaction Studies : Tekade et al. (2015) investigated the molecular interactions of N-phenyl-3-(pyridin-4-yl) prop-2-enamide in ethanol, providing insights into the nature of solute and its impact on solvent structure. This study is relevant for understanding the physicochemical properties of similar compounds (Tekade et al., 2015).
Anti-Inflammatory and Antimalarial Potential
Anti-Inflammatory Applications : Hošek et al. (2019) explored the anti-inflammatory potential of N-arylcinnamamide derivatives, including compounds structurally related to this compound. They found that these compounds significantly reduced lipopolysaccharide-induced NF-κB activation, showcasing their potential as anti-inflammatory agents (Hošek et al., 2019).
Antimalarial Activity : Kos et al. (2022) conducted a study on N-Phenyl-Substituted Cinnamanilides, related to this compound, against the chloroquine-sensitive strain of P. falciparum. Some derivatives exhibited significant antimalarial activity, suggesting potential applications in antimalarial therapy (Kos et al., 2022).
Computational and Chemical Studies
- Computational Analysis : Otuokere et al. (2015) performed geometry optimization and excited-state property studies on belinostat, a compound structurally similar to this compound. This study provides a computational perspective on the molecular properties of such compounds (Otuokere et al., 2015).
Synthesis and Chemical Properties
- Synthetic Methods : Studies by Ganesh et al. (2016) on N-[2-(Cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide, a compound with structural similarity to this compound, discussed synthesis methods and characterized the molecular structure, contributing to the understanding of synthetic approaches for such compounds (Ganesh et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-2-9(15)14-8-5-3-4-7(6-8)10(11,12)13/h2-6H,1H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBCENRBHWYZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(2-Propan-2-ylpyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2809419.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide](/img/structure/B2809420.png)
![4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate](/img/structure/B2809421.png)
![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B2809423.png)
![N-(2-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2809424.png)
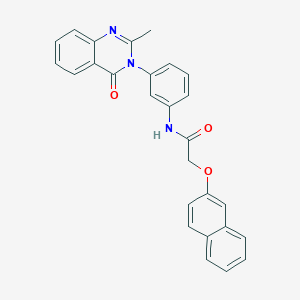
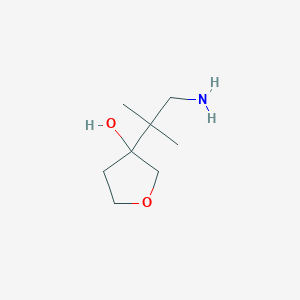
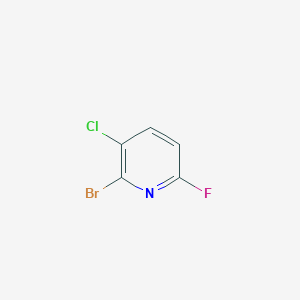
![(5-Fluoropyridin-3-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2809428.png)
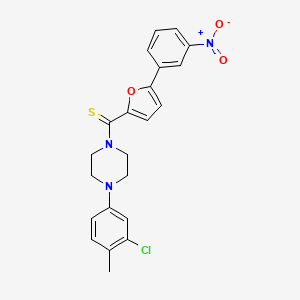

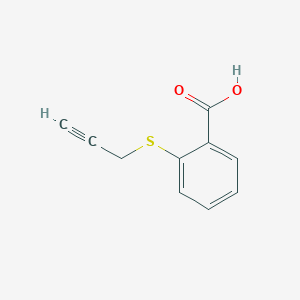
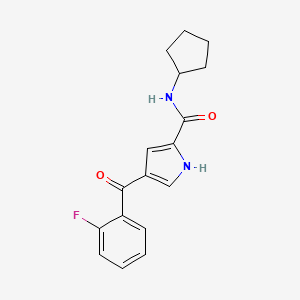
![1-[(3,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2809439.png)
